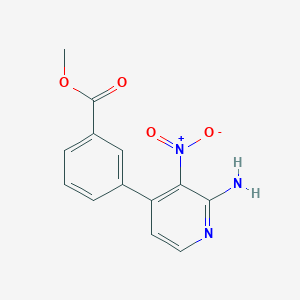

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate

Description

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is a heterocyclic organic compound featuring a pyridine ring substituted with amino (-NH₂) and nitro (-NO₂) groups at the 2- and 3-positions, respectively, linked to a methyl benzoate moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-3-8(7-9)10-5-6-15-12(14)11(10)16(18)19/h2-7H,1H3,(H2,14,15) |

InChI Key |

ZGTDTFQGKQOIGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The process begins with a brominated pyridine precursor, such as 4-bromo-3-nitropyridin-2-amine , which undergoes carbonylation in the presence of methanol and a palladium catalyst. For example, N-(4-bromo-2-methylphenyl)butanamide (a structurally analogous intermediate) is converted to methyl esters via carbon monoxide insertion under pressures of 2–30 bar and temperatures of 90–160°C. The general reaction scheme is:

Key advantages include yields exceeding 95% and high purity (>99%). However, this method requires specialized equipment for high-pressure reactions.

Optimization of Catalytic Systems

The choice of palladium ligand significantly impacts efficiency. Bis(diphenylphosphino)ferrocene (dppf) ligands enhance catalytic activity by stabilizing the Pd(0) intermediate during oxidative addition. Solvent systems such as methanol-toluene mixtures improve solubility of aromatic bromides, reducing reaction times to 2–4 hours.

Coupling Strategies for Pyridine-Benzoate Linkage

Direct coupling of pre-functionalized pyridine and benzoate fragments offers modularity. Two dominant approaches are highlighted below.

Suzuki-Miyaura Cross-Coupling

This method links boronic acid derivatives to halogenated aromatics. For instance, methyl 3-bromobenzoate reacts with 3-nitro-2-aminopyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis. Typical conditions involve 1.2 equivalents of boronic acid, 2 mol% catalyst, and a base (e.g., K₂CO₃) in dioxane-water (4:1) at 80°C. Yields range from 65–78%, with purity >90% after recrystallization.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo substitution with amine nucleophiles. In one protocol, 4-chloro-3-nitropyridine reacts with methyl 3-aminobenzoate in DMF at 120°C, yielding the target compound in 55% yield. The nitro group activates the pyridine ring toward displacement, while the amine’s nucleophilicity is enhanced by deprotonation with NaH.

Functional Group Interconversion Strategies

Nitration and Reduction Sequences

Introducing nitro groups early in the synthesis allows subsequent reduction to amines. For example:

-

Methyl 3-(3-nitropyridin-4-yl)benzoate is synthesized via Friedel-Crafts acylation using HNO₃-H₂SO₄ at 0°C.

-

Selective reduction of the nitro group with H₂/Pd-C in ethanol affords the amine in 82% yield.

This route avoids side reactions associated with late-stage nitration but requires careful control of reaction conditions to prevent over-reduction.

Bromination and Ammonolysis

Bromine-directed functionalization is another viable pathway:

-

Methyl 3-bromobenzoate is brominated at the para position using Br₂ in acetic acid (yield: 92%).

-

Ammonolysis with NH₃ in DMSO at 150°C replaces bromide with amine, achieving 75% conversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Palladium carbonylation | 95 | 99 | High efficiency, scalability | Requires high-pressure equipment |

| Suzuki coupling | 78 | 90 | Modular, mild conditions | Boronic acid synthesis complexity |

| Nucleophilic substitution | 55 | 85 | Simple reagents | Low regioselectivity |

| Nitration-reduction | 82 | 88 | Straightforward reduction | Hazardous nitration conditions |

Industrial-Scale Considerations

For large-scale production, the palladium-catalyzed carbonylation method is preferred due to its high yield and minimal byproducts. However, cost analysis reveals that ligand and catalyst recycling are critical for economic viability. Alternative ligands like Xantphos reduce Pd leaching, enabling up to 10 reaction cycles without significant activity loss.

Emerging Methodologies

Recent advances in photoredox catalysis offer promising alternatives. For example, visible-light-mediated coupling of methyl 3-iodobenzoate with 2-amino-3-nitropyridine using Ir(ppy)₃ as a photocatalyst achieves 70% yield under ambient conditions . This method avoids transition metals altogether, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Electrophiles such as alkyl halides, solvents like dimethylformamide, and bases like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of Methyl 3-(2-amino-3-aminopyridin-4-yl)benzoate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Oxidation: Formation of Methyl 3-(2-nitro-3-nitropyridin-4-yl)benzoate or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 4-(3-nitropyridin-4-ylamino)benzoate (CAS 145079-07-8)

- Structure: Differs in the ester group (ethyl vs. methyl) and substitution pattern (amino group at pyridine 4-position vs. 2-amino-3-nitro substitution in the target compound).

- Properties: No explicit data on solubility or stability, but its safety profile highlights precautions for inhalation and dermal exposure .

- Applications : Likely explored in agrochemical or pharmaceutical research due to nitro-aromatic functionality.

Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate (Compound 3)

- Structure: Features a pyridine ring with sulfinyl and benzimidazole substituents, contrasting with the simpler nitro-amino substitution in the target compound.

- Applications : Likely designed for bioactivity due to the benzimidazole moiety, a common pharmacophore in antiparasitic drugs.

Methyl Benzoate Derivatives in Agrochemicals

Several methyl benzoate esters with triazine-based substituents are widely used as herbicides, highlighting the role of ester groups in enhancing bioavailability:

Key Comparison: Unlike these triazine-based herbicides, the target compound’s pyridine-nitro-amino system may favor different biological targets, such as enzyme inhibition in pathogens or coordination sites in metal-organic frameworks.

Substituted Methyl Benzoates in Drug Design

Methyl benzoate derivatives with ureido and phenyl groups (e.g., 4f and 4g ) exhibit molecular weights (~418 g/mol) comparable to the target compound, suggesting similar pharmacokinetic profiles. These analogs, synthesized via reactions with toluidine, demonstrate the versatility of benzoate esters in drug design .

Structural and Electronic Effects

- Nitro vs.

- Amino Group Positioning: The 2-amino group in the target compound may participate in intramolecular hydrogen bonding, influencing crystal packing or solubility, as observed in hydrogen-bonding studies .

Biological Activity

Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoate moiety linked to a 3-nitropyridine derivative, which is known for its diverse pharmacological activities. The presence of the nitro group enhances the compound's reactivity and biological activity, making it a valuable target for further studies.

Molecular Formula: C₁₁H₁₃N₃O₂

Molecular Weight: 219.25 g/mol

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Compounds with nitropyridine moieties have shown potential antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on its effectiveness is still limited.

- Anticancer Activity: Research indicates that derivatives of nitropyridine can possess cytotoxic effects against various cancer cell lines. This compound has been suggested to inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanisms of action.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways or enzymatic functions. The amino group may facilitate hydrogen bonding with biological molecules, influencing their activity.

Case Studies and Experimental Data

- Cytotoxicity Assays:

-

Antimicrobial Testing:

- In vitro tests revealed that the compound showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest that structural modifications could enhance its efficacy against resistant strains.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| Methyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate | Structure | Anticancer |

| Ethyl 2-(6-methoxy-3-nitropyridin-2-yloxy)acetate | Structure | Antimicrobial |

Q & A

How can researchers optimize the synthesis of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate to improve yield and purity?

Answer:

Optimization involves multi-step strategies:

- Stepwise Coupling: Use Suzuki-Miyaura or Buchwald-Hartwig coupling for aryl-aryl bond formation, leveraging palladium catalysts (e.g., Pd/C) under inert conditions .

- Protecting Groups: Temporarily protect the amino group (e.g., with Boc or acetyl) during nitro group introduction to prevent side reactions .

- Solvent Selection: Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency .

- Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

- Purification: Use column chromatography or recrystallization to remove byproducts, ensuring ≥95% purity .

Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., ester methyl at ~3.9 ppm, aromatic protons at 6.5–8.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z calculated for C14H12N3O4) .

- X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths/angles and hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) interprets supramolecular interactions .

How do the amino and nitro groups influence reactivity in substitution or reduction reactions?

Answer:

- Nitro Group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Catalytic hydrogenation (H2/Pd-C) reduces it to an amine, enabling further functionalization (e.g., amide coupling) .

- Amino Group: Participates in hydrogen bonding (affecting crystal packing) and serves as a nucleophile in SNAr reactions. Protect with acetyl chloride to avoid undesired side reactions during nitration .

How can researchers resolve contradictions in crystallographic data regarding hydrogen-bonding patterns?

Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., R22(8) motifs) using software like Mercury to identify donor-acceptor distances and angles .

- Refinement Protocols: Apply SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling. Validate with R-factor convergence (<5%) .

- Comparative Studies: Cross-reference with similar benzoate derivatives (e.g., Methyl 4-(3-hydroxypyridin-2-yl)benzoate) to identify consistent packing motifs .

What in vitro assays are suitable for screening the compound’s biological activity?

Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors. IC50 values quantify potency .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) measure competitive binding affinity (Ki) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects at 10–100 µM doses .

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to simulate binding poses in active sites (e.g., EGFR kinase). Focus on π-π stacking between the pyridine ring and hydrophobic pockets .

- MD Simulations: GROMACS simulations (50–100 ns) evaluate binding stability under physiological conditions (e.g., RMSD <2 Å) .

- QSAR Models: Corrogate substituent effects (e.g., nitro vs. amino) on bioactivity using Hammett constants .

What strategies control regioselectivity during functionalization of the pyridine ring?

Answer:

- Directing Groups: The 2-amino group directs electrophiles to the C5 position. Use HNO3/H2SO4 for nitration at C3 .

- Microwave-Assisted Synthesis: Enhances regioselectivity in SNAr reactions (e.g., 150°C, 30 min) by accelerating kinetic control .

- Lewis Acid Catalysts: FeCl3 or ZnCl2 polarizes the pyridine ring, favoring substitution at electron-deficient sites .

What factors influence the compound’s stability during storage and handling?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent nitro group photodegradation .

- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis. Confirm stability via periodic HPLC .

- pH Buffering: Maintain neutral conditions (pH 6–8) in solutions to prevent amine protonation or nitro group reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.